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molecular formula C9H7FO3 B1456918 Methyl 2-fluoro-3-formylbenzoate CAS No. 1262419-96-4

Methyl 2-fluoro-3-formylbenzoate

Cat. No. B1456918
M. Wt: 182.15 g/mol
InChI Key: NIMOWSMVLXMDSE-UHFFFAOYSA-N
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Patent
US09045501B2

Procedure details

A mixture of methyl 3-(bromomethyl)-2-fluorobenzoate (11.5 g, 46.4 mmol) from Step B above and solid sodium bicarbonate (33.0 g, 398.7 mmol) in DMSO (150 mL) was refluxed until the reaction was complete by TLC (2-3 h). The mixture was cooled in an ice bath immediately and then partitioned between brine and ethyl acetate. The combined organics were concentrated and purified by column chromatography (silica gel, 9:1 hexanes/ethyl acetate) to afford methyl 2-fluoro-3-formylbenzoate as a white solid (5.44 g, 64%): 1H NMR (300 MHz, CDCl3) δ 10.43 (s, 1H), 8.21 (t, J=7.8 Hz, 1H), 8.07 (t, J=6.0 Hz, 1H), 7.35 (t, J=7.8 Hz, 1H), 3.93 (s, 3H).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:4]([F:13])=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7].C(=O)(O)[O-:15].[Na+]>CS(C)=O>[F:13][C:4]1[C:3]([CH:2]=[O:15])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
BrCC=1C(=C(C(=O)OC)C=CC1)F
Name
Quantity
33 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed until the reaction
CUSTOM
Type
CUSTOM
Details
was complete by TLC (2-3 h)
Duration
2.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath immediately
CUSTOM
Type
CUSTOM
Details
partitioned between brine and ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined organics were concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel, 9:1 hexanes/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)OC)C=CC=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.44 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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